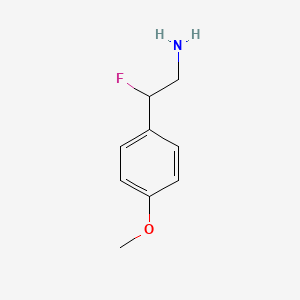

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

CAS No.: 1555443-48-5

Cat. No.: VC2950003

Molecular Formula: C9H12FNO

Molecular Weight: 169.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1555443-48-5 |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.2 g/mol |

| IUPAC Name | 2-fluoro-2-(4-methoxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3 |

| Standard InChI Key | YRIMKXYUZLHHEW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CN)F |

| Canonical SMILES | COC1=CC=C(C=C1)C(CN)F |

Introduction

Chemical Structure and Properties

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (CAS: 1555443-48-5) is characterized by a distinct molecular architecture featuring a 4-methoxyphenyl group attached to a carbon bearing both a fluorine atom and an aminoethyl group. This structural arrangement creates a chiral center at the fluorinated carbon.

Basic Physicochemical Properties

The compound has the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.2 g/mol |

| CAS Registry Number | 1555443-48-5 |

| Appearance | Typically a crystalline solid |

| Standard Purity | Minimum 95% |

Structural Identifiers

The compound can be identified using various chemical notation systems:

| Identifier Type | Value |

|---|---|

| SMILES | COC1=CC=C(C=C1)C(CF)N |

| InChI | InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |

| InChIKey | GNDIMHGDBHXPAB-UHFFFAOYSA-N |

This molecular structure features a para-methoxy group on the phenyl ring, which affects the electron density distribution across the molecule and contributes to its potential hydrogen bonding capabilities .

Synthetic Methodologies

Purification Techniques

The compound can be purified through various techniques to achieve the standard minimum purity of 95%:

-

Column chromatography

-

Recrystallization from appropriate solvent systems

-

Formation and purification of salt derivatives followed by free base regeneration

Spectroscopic Characterization

Predicted Spectral Properties

Based on structural analysis and comparison with similar compounds, the following spectroscopic characteristics can be anticipated:

| Spectroscopic Method | Expected Features |

|---|---|

| ¹H NMR | Signals for methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.8-7.2 ppm), and characteristic patterns for the fluorinated methine and aminomethyl groups |

| ¹³C NMR | Characteristic C-F coupling patterns, aromatic carbon signals, and distinct shifts for the methoxy carbon |

| Mass Spectrometry | Molecular ion peak at m/z 170.09757 [M+H]⁺ |

Collision Cross Section Data

Mass spectrometry analysis reveals the following predicted collision cross-section data, which can be valuable for analytical identification :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.09757 | 135.0 |

| [M+Na]⁺ | 192.07951 | 146.0 |

| [M+NH₄]⁺ | 187.12411 | 143.1 |

| [M+K]⁺ | 208.05345 | 140.1 |

| [M-H]⁻ | 168.08301 | 136.3 |

| [M]⁺ | 169.08974 | 136.7 |

These values provide a fingerprint for the compound in ion mobility mass spectrometry applications .

Chemical Reactivity

Functional Group Reactivity

The compound contains multiple reactive sites that influence its chemical behavior:

-

Primary amine group: Capable of nucleophilic substitution, acylation, and condensation reactions

-

Fluorine substituent: Provides unique stereoelectronic effects and potential for nucleophilic substitution

-

Methoxy group: Can participate in demethylation reactions or serve as a directing group

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| N-Acylation | Acyl chlorides, anhydrides | Amide derivatives |

| N-Alkylation | Alkyl halides, reductive amination | Secondary/tertiary amines |

| Defluorination | Strong nucleophiles or reducing agents | Defluorinated derivatives |

| Demethylation | BBr₃, HI, or other demethylating agents | Hydroxylated products |

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2-8°C |

| Atmosphere | Preferably under inert gas |

| Container | Tightly sealed to prevent moisture exposure |

| Light Exposure | Protected from light |

Solution Preparation

For research applications, the compound can be dissolved in various solvents:

| Solvent | Considerations |

|---|---|

| DMSO | Good solubility, appropriate for biological assays |

| Methanol | Suitable for analytical applications |

| Dichloromethane | Useful for chemical transformations |

Comparative Analysis with Structural Analogs

Positional Isomers

Several fluorinated methoxyphenylethylamines differ in the positions of the functional groups:

| Compound | CAS Number | Distinguishing Feature |

|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | 128495-48-7 | Fluoro at para and methoxy at meta positions on ring |

| 2-(2-Fluoro-4-methoxyphenyl)ethanamine | 402832-76-2 | Fluoro at ortho and methoxy at para positions on ring |

| 1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine | 1149804-63-6 | Methyl group at alpha position to amine |

These positional variations significantly impact physicochemical properties and potential biological activities .

Structure-Property Relationships

The position of fluorine substitution influences several key properties:

-

Alpha-fluorination (as in the title compound) typically enhances metabolic stability

-

Ring fluorination alters electronic distribution and lipophilicity

-

Different substitution patterns lead to distinct three-dimensional conformations

Research Applications and Future Directions

Future Research Opportunities

Potential areas for future investigation include:

-

Comprehensive pharmacological profiling

-

Development of stereoselective synthesis methods for enantiomerically pure material

-

Exploration as a building block for construction of more complex bioactive molecules

-

Investigation of receptor binding profiles and structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume